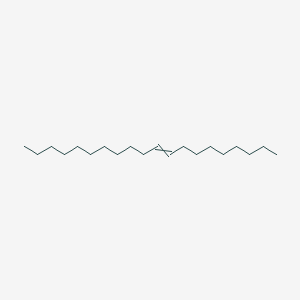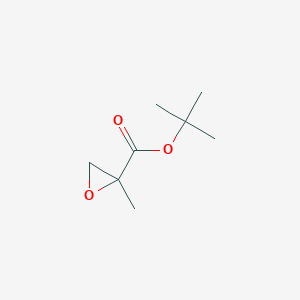
3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine is a chemical compound with the molecular formula C11H18BrNOSi and a molecular weight of 288.26 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound, and features a bromine atom and a tert-butyldimethylsilyloxy group attached to the pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
The synthesis of 3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine typically involves the reaction of 3-bromopyridine with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction scheme is as follows:
Reactants: 3-bromopyridine, tert-butyldimethylsilyl chloride, triethylamine
Solvent: Anhydrous dichloromethane
Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
Procedure: The reactants are mixed in the solvent and stirred at room temperature under an inert atmosphere. The reaction mixture is then quenched with water, and the organic layer is separated and dried over anhydrous sodium sulfate. The product is purified by column chromatography.
Análisis De Reacciones Químicas
3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA).
Oxidation Reactions: The silyloxy group can be oxidized to a hydroxyl group using reagents such as tetrabutylammonium fluoride (TBAF) or hydrogen peroxide (H2O2).
Reduction Reactions: The pyridine ring can be reduced to a piperidine ring using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2).
Aplicaciones Científicas De Investigación
3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of new drug candidates, particularly those targeting the central nervous system.
Material Science:
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In biological studies, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparación Con Compuestos Similares
3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine can be compared with other similar compounds, such as:
3-Bromo-5-hydroxypyridine: Lacks the silyloxy group and is more prone to oxidation.
3-Bromo-5-methoxypyridine: Contains a methoxy group instead of a silyloxy group, making it less sterically hindered.
3-Chloro-5-(tert-butyldimethylsilyloxy)pyridine: Contains a chlorine atom instead of a bromine atom, affecting its reactivity in substitution reactions.
The uniqueness of this compound lies in its combination of a bromine atom and a bulky silyloxy group, which provides steric protection and influences its reactivity in various chemical transformations.
Propiedades
Fórmula molecular |
C11H18BrNOSi |
|---|---|
Peso molecular |
288.26 g/mol |
Nombre IUPAC |
(5-bromopyridin-3-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C11H18BrNOSi/c1-11(2,3)15(4,5)14-10-6-9(12)7-13-8-10/h6-8H,1-5H3 |
Clave InChI |
AYNYMQBKBDZENZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC(=CN=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![11H-[1,3,5]triazepino[3,2-a]benzimidazole](/img/structure/B13977991.png)

![1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol](/img/structure/B13978001.png)


